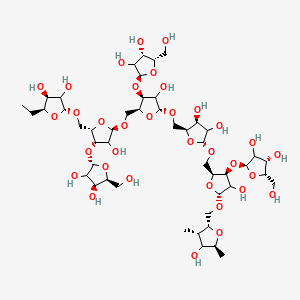
BariumHydroxide8-Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium Hydroxide 8-Hydrate, also known as barium dihydroxide octahydrate, is a chemical compound with the formula Ba(OH)₂·8H₂O. It is a white crystalline solid that is highly soluble in water and forms a strongly alkaline solution. This compound is commonly used in various industrial and laboratory applications due to its strong basic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium Hydroxide 8-Hydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is as follows: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] The resulting barium hydroxide crystallizes as the octahydrate form when cooled .
Industrial Production Methods:
Barium Chloride Method: Barium chloride reacts with sodium hydroxide in the presence of water to form barium hydroxide octahydrate and sodium chloride: [ \text{BaCl}_2 + 2\text{NaOH} + 8\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} + 2\text{NaCl} ]
Types of Reactions:
Neutralization: Barium Hydroxide 8-Hydrate reacts with acids to form barium salts and water. For example, with hydrochloric acid: [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]
Reaction with Carbon Dioxide: It reacts with carbon dioxide to form barium carbonate and water: [ \text{Ba(OH)}_2 + \text{CO}_2 \rightarrow \text{BaCO}_3 + \text{H}_2\text{O} ]
Reaction with Ammonium Salts: It reacts with ammonium salts to release ammonia gas: [ \text{Ba(OH)}_2 + 2\text{NH}_4\text{Cl} \rightarrow \text{BaCl}_2 + 2\text{NH}_3 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Gases: Carbon dioxide, ammonia.
Conditions: Reactions typically occur at room temperature and atmospheric pressure
Major Products:
Barium Salts: Such as barium chloride, barium carbonate.
Water: Formed in neutralization and other reactions.
Ammonia Gas: Released in reactions with ammonium salts
Applications De Recherche Scientifique
Barium Hydroxide 8-Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a strong base in various chemical reactions and titrations, especially for weak acids.
Biology: Employed in the preparation of barium salts, which are used in biological studies.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Applied in the production of lubricating oils, greases, and ceramics. .
Mécanisme D'action
Barium Hydroxide 8-Hydrate exerts its effects primarily through its strong basicity. It dissociates in water to form barium ions (Ba²⁺) and hydroxide ions (OH⁻), which can neutralize acids and precipitate metal hydroxides. The hydroxide ions increase the pH of solutions, making them strongly alkaline .
Comparaison Avec Des Composés Similaires
Calcium Hydroxide (Ca(OH)₂):
Strontium Hydroxide (Sr(OH)₂): Similar in properties but less commonly used.
Magnesium Hydroxide (Mg(OH)₂):
Uniqueness: Barium Hydroxide 8-Hydrate is unique due to its high solubility in water and strong basicity, making it particularly effective in applications requiring a strong base. Its ability to form stable hydrates also distinguishes it from other hydroxides .
Propriétés
Numéro CAS |
12230-71-8 |
|---|---|
Formule moléculaire |
Ba(OH)2*8H2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



